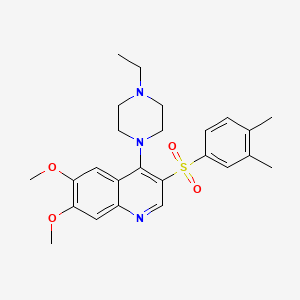

3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Description

The compound 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is a synthetic molecule designed through scaffold hopping strategies inspired by donepezil, a well-known acetylcholinesterase inhibitor used in Alzheimer’s disease (AD) treatment . Its core structure replaces the indanone moiety of donepezil with a 6,7-dimethoxyquinoline scaffold, a modification aimed at enhancing target selectivity or pharmacokinetic properties. The molecule features a 3,4-dimethylbenzenesulfonyl group at position 3 and a 4-ethylpiperazine substituent at position 4 of the quinoline ring. These modifications are hypothesized to influence receptor binding affinity, metabolic stability, and solubility. The compound was synthesized via sequential coupling and deprotection reactions, as outlined in Scheme 1 of , which highlights its structural relationship to other sulfonamide-based derivatives (e.g., compounds 8, 9, and 10) .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-6-27-9-11-28(12-10-27)25-20-14-22(31-4)23(32-5)15-21(20)26-16-24(25)33(29,30)19-8-7-17(2)18(3)13-19/h7-8,13-16H,6,9-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTATUEFDBHWISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine.

Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Alzheimer’s Disease Research

The quinoline-based derivatives synthesized in (e.g., compounds 8–10) share the 6,7-dimethoxyquinoline core but differ in their sulfonamide substituents. For example:

- Compound 8 : Features a simpler benzenesulfonyl group (without methyl substituents).

- Compound 9 : Contains a 4-methylbenzenesulfonyl group.

- Compound 10 : Includes a 3-nitrobenzenesulfonyl moiety.

Piperazine-Containing Kinase Inhibitors

describes YPC-21817, a pan-Pim kinase inhibitor with a 4-ethylpiperazin-1-yl group attached to an imidazo[1,2-b]pyridazine core . Key comparisons include:

- Core Structure: YPC-21817 uses a pyridazine-imidazole scaffold, whereas the target compound employs a quinoline system.

- Substituents : Both share the 4-ethylpiperazine group, but YPC-21817 incorporates a 3-fluorophenyl ring and a thiazolidine-2,4-dione moiety.

Quinazoline-Based Analogues

details a compound with a 6,7-dimethoxyquinazoline core linked to a piperazine and benzodioxin group . Differences include:

- Core Heterocycle: Quinoline (target) vs.

- Substituents : The target’s benzenesulfonyl group contrasts with the benzodioxin-carbonyl substituent in ’s molecule, impacting solubility and target engagement.

Data Table: Structural and Functional Comparison

Key Research Findings

- Piperazine Role : The 4-ethylpiperazine moiety, shared with YPC-21817, may contribute to metabolic stability and solubility in both kinase inhibitors and cholinesterase-targeted compounds .

- Core Heterocycle Specificity: Quinoline (target) vs. quinazoline () cores influence electronic properties, with quinoline’s nitrogen positioning possibly favoring interactions with cholinesterase over kinase targets .

Limitations and Contradictions

- Therapeutic Scope : Structural similarities span disparate therapeutic areas (e.g., AD vs. kinase inhibition), complicating direct efficacy comparisons.

- Data Gaps: Limited pharmacokinetic or binding data for the target compound in the provided evidence necessitates caution in extrapolating findings from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.